4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol
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Overview
Description
4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol is a compound that belongs to the catecholamine family. Catecholamines are organic compounds that play a crucial role as neurotransmitters and hormones in the body. This particular compound is characterized by the presence of isotopic labels, which makes it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a benzene-1,2-diol derivative.
Isotopic Labeling:
Hydroxylation and Methylation: The aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the incorporation of isotopic labels with high precision.
Chemical Reactions Analysis
Types of Reactions
4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its original catechol form.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Zinc/AcOH or triphenylphosphine.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Ethers or esters.
Scientific Research Applications
4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol is used in various scientific research fields:
Chemistry: As a labeled compound, it is used in tracer studies to understand reaction mechanisms.
Biology: It helps in studying metabolic pathways and neurotransmitter functions.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of diagnostic tools and imaging agents
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as adrenergic receptors. It mimics the action of natural catecholamines, leading to the activation of signaling pathways that regulate physiological responses like heart rate and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Adrenaline: A natural catecholamine with similar structure but without isotopic labels.
Noradrenaline: Another natural catecholamine with a slightly different side-chain structure.
Dopamine: A precursor to adrenaline and noradrenaline with a simpler structure.
Uniqueness
The uniqueness of 4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol lies in its isotopic labeling, which allows for precise tracking and analysis in scientific studies .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i5+1,9+1,10+1 |
InChI Key |
UCTWMZQNUQWSLP-CWIKHUNQSA-N |
Isomeric SMILES |
C[15NH][13CH2][13CH](C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
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